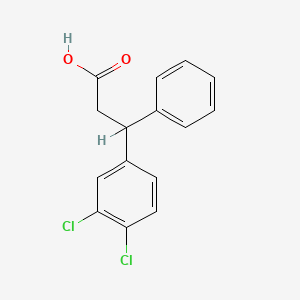
3-(3,4-Dichlorophenyl)-3-phenylpropionic acid
Cat. No. B1598548
Key on ui cas rn:
80272-06-6
M. Wt: 295.2 g/mol
InChI Key: JRHMQMLBHSQASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06268535B1
Procedure details


A mixture of 3,4-dichlorocinnamic acid (50 g, 0.23 mole), benzene (150 mL) and concentrated sulfuric acid (100 mL) was stirred (using air driven overhead stirrer) in a 500 mL 3-neck round bottom flask while maintaining a reaction temperature of 85-95° C. The progress of the reaction was followed by HPLC. When the level of 3,4-dichlorocinnamic acid was <1% by HPLC (approximately 24 h), the reaction mixture was cooled to room temperature, then slowly poured into ice (300 g). The mixture was stirred for 30 min. then transferred into a 2 L separatory funnel. The organic layer was separated from the aqueous layer, and the aqueous layer was extracted with ethyl acetate (2×300 mL). The organic layers were combined, washed with water (5×500 mL) and brine (2×400 mL), then concentrated under reduced pressure. Ethyl acetate (500 mL) was added to the concentrate and the solution was evaporated to dryness. The product was dried under high vacuum at room temperature for 24 h. The desired carboxylic acid was obtained as a thick oil (65.8 g, 96% yield).




[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Three

Name

Name
Yield
96%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[Cl:13])[CH:5]=[CH:6][C:7]([OH:9])=[O:8].S(=O)(=O)(O)O>C1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]([C:2]2[CH:3]=[CH:4][CH:10]=[CH:11][CH:12]=2)[CH2:6][C:7]([OH:9])=[O:8])[CH:10]=[CH:11][C:12]=1[Cl:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC(=O)O)C=CC1Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC(=O)O)C=CC1Cl
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
300 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred (using air driven overhead stirrer) in a 500 mL 3-neck round bottom flask
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by HPLC (approximately 24 h)
|
|
Duration
|
24 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 30 min.
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then transferred into a 2 L separatory funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated from the aqueous layer
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with ethyl acetate (2×300 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (5×500 mL) and brine (2×400 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ethyl acetate (500 mL) was added to the
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution was evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was dried under high vacuum at room temperature for 24 h
|
|
Duration
|
24 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(CC(=O)O)C1=CC=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 65.8 g | |
| YIELD: PERCENTYIELD | 96% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
